

Head-to-Head Preclinical Comparison of Megestrol and Olanzapine in Anorexia Models

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Compound of Interest

Compound Name: Megestrol

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Introduction

Anorexia, a condition characterized by a severe loss of appetite, is a significant clinical challenge in various pathologies, including cancer and chronic diseases. **Megestrol** acetate, a synthetic progestin, and olanzapine, an atypical antipsychotic, are two pharmacological agents that have been investigated for their appetite-stimulating and weight-promoting effects. While clinical trials have explored their efficacy in patients, a direct head-to-head comparison in preclinical anorexia models is crucial for understanding their fundamental mechanisms and guiding further drug development. This guide provides an objective comparison of **megestrol** and olanzapine based on available preclinical experimental data, detailing their performance, mechanisms of action, and the experimental protocols used to evaluate them. It is important to note that direct comparative preclinical studies are limited, and this guide synthesizes data from separate investigations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on **megestrol** acetate and olanzapine in models of anorexia.

Table 1: Effects of **Megestrol** Acetate on Food and Water Intake in Rats

Parameter	Control	Megestrol Acetate (50 mg/kg/day)	% Change	Reference
Food Intake (g/day)	25.4 ± 1.2	31.2 ± 1.5	+22.8%	[1]
Water Intake (mL/day)	35.1 ± 2.0	42.5 ± 2.3	+21.1%	[1]

Table 2: Effects of Olanzapine in the Activity-Based Anorexia (ABA) Rat Model

Parameter	ABA Control	Olanzapine (7.5 mg/kg, chronic infusion)	% Change	Reference
Running Wheel Activity (revolutions/day)	~10,000	Reduced	Significant Reduction	[2]
Body Weight	Decreased	Attenuated Decrease	-	[2]
Food Intake (1-hour)	No significant difference	No significant difference	-	[2]
Starvation-Induced Hypothermia	Present	Partly Prevented	-	[2]
HPA Axis Activation	Increased	Reduced	-	[2]

Table 3: Effects of Olanzapine in the Cisplatin-Induced Anorexia Rat Model

Parameter	Cisplatin Control	Olanzapine (2 mg/kg, IP)	% Change	Reference
Kaolin Intake (Pica)	Increased	Attenuated	Significant Reduction	[3]
Body Weight Loss	Increased	Ameliorated	-	[3]
Food Intake (Anorexia)	Decreased	Not Attenuated	No Significant Difference	[3]

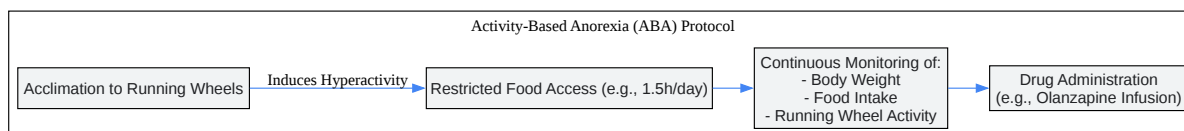
Experimental Protocols

Megestrol Acetate Food and Water Intake Study

- Animal Model: Male rats.
- Drug Administration: **Megestrol** acetate (50 mg/kg/day) was administered for 9 consecutive days.[1]
- Measurements: Daily food and water intake were recorded for both the **megestrol** acetate-treated group and an untreated control group.[1] At the end of the study, hypothalamic neuropeptide Y (NPY) concentrations were measured in various brain regions.[1]

Activity-Based Anorexia (ABA) Model

The ABA model is a well-established animal model that mimics the core symptoms of anorexia nervosa, including reduced food intake, weight loss, and hyperactivity.



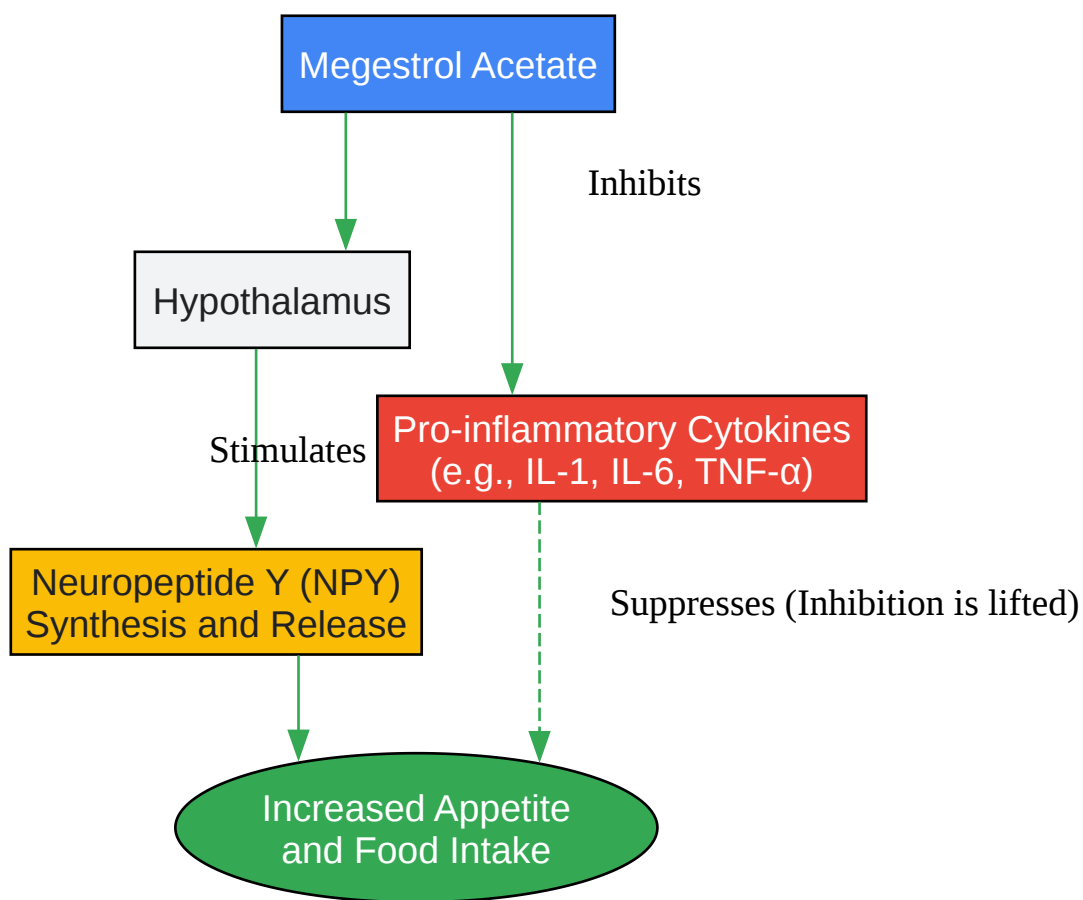
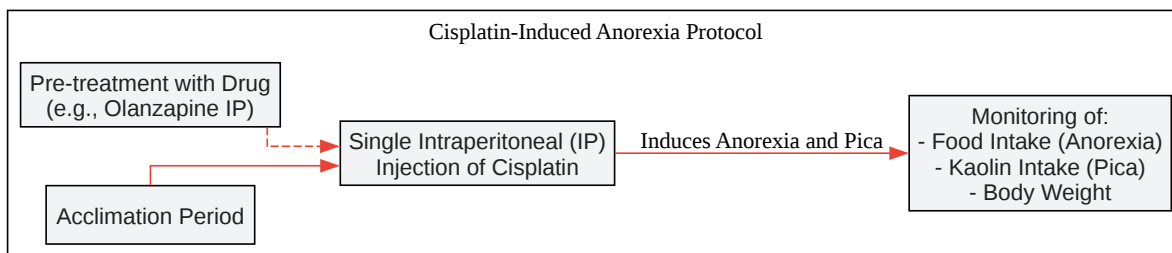
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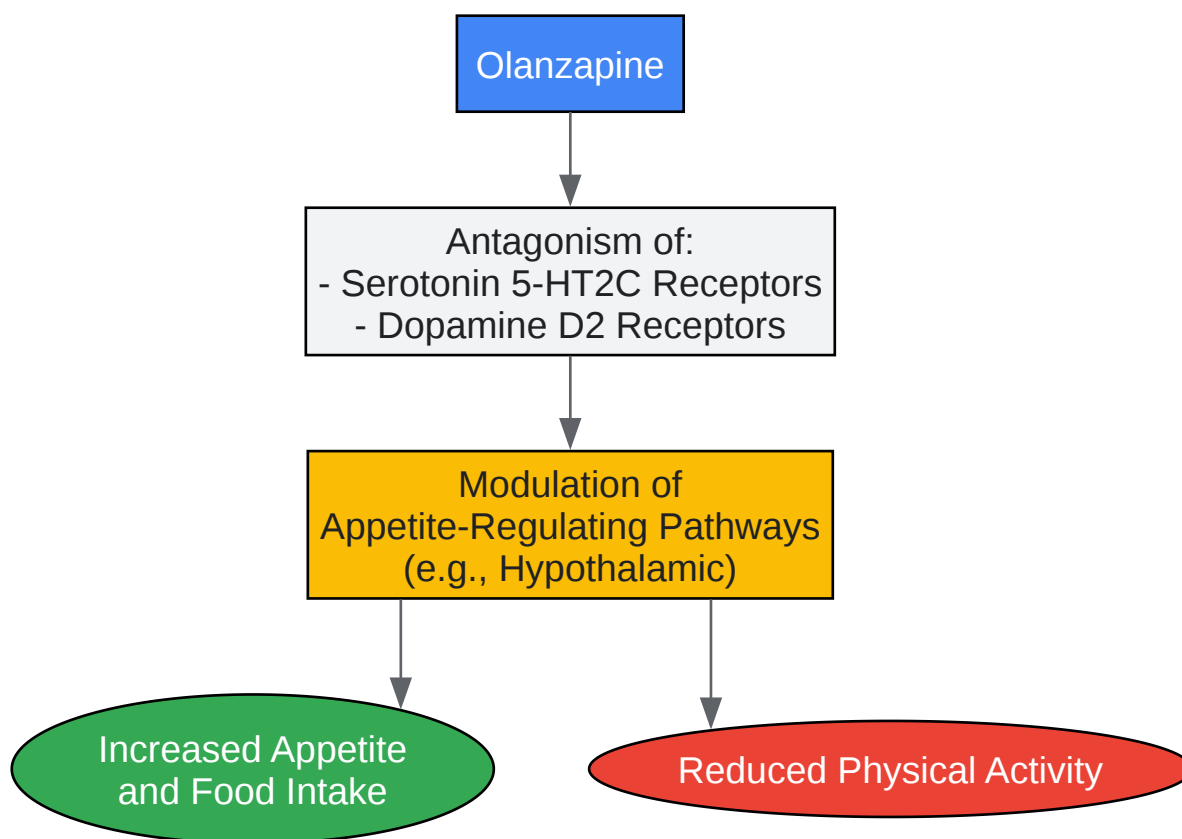
Experimental workflow for the Activity-Based Anorexia (ABA) model.

- **Animal Model:** Typically adolescent female rats or mice, as this demographic has a higher incidence of anorexia nervosa.
- **Procedure:** Animals are housed in cages equipped with running wheels. After an acclimation period to the wheels, their access to food is restricted to a short period each day (e.g., 1.5 hours). This combination of food restriction and access to exercise leads to a paradoxical increase in running wheel activity, further reducing food intake and causing significant weight loss.[2]
- **Drug Administration:** In the cited study, olanzapine (7.5 mg/kg) was administered via chronic infusion for one week.[2]
- **Key Measurements:** Body weight, food intake during the access period, and the number of wheel revolutions are continuously monitored. Physiological parameters like body temperature and stress hormone levels (corticosterone) can also be assessed.[2]

Cisplatin-Induced Anorexia Model

Cisplatin, a common chemotherapy agent, is known to induce severe nausea and anorexia. This model is relevant for studying cancer-related anorexia.





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